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Efficacy and Survival Outcomes

The table below summarizes the long-term efficacy data from the CLL14 trial across multiple follow-up

periods.

Endpoint
Venetoclax +
Obinutuzumab (Ven-
Obi)

Chlorambucil +
Obinutuzumab (Clb-Obi)

Hazard Ratio (HR)
& p-value

Median PFS (39.6-
month follow-up) [1]

Not Reached 35.6 months HR 0.31; 95% CI
0.22-0.44; p<0.0001

5-year PFS Rate [2] 62.6% 27.0% HR 0.35; 95% CI
0.26-0.46; p<0.0001

6-year PFS Rate
(Median PFS) [3]

76.2 months (median) 36.4 months (median) HR 0.40; 95% CI
0.31-0.52; P<0.0001

5-year TTNT Rate [2] 72.1% 42.8% HR 0.42; 95% CI
0.31-0.57
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Endpoint
Venetoclax +
Obinutuzumab (Ven-
Obi)

Chlorambucil +
Obinutuzumab (Clb-Obi)

Hazard Ratio (HR)
& p-value

6-year TTNT Rate [3] 65.2% 37.1% HR 0.44; 95% CI
0.33-0.58; P<0.0001

5-year OS Rate [2] No significant difference
reported

6-year OS Rate [3] 78.7% 69.2% HR 0.69; 95% CI
0.48-1.01; P=0.052

uMRD Rate (in
peripheral blood) [2]

76% 35%

Abbreviations: PFS, Progression-Free Survival; TTNT, Time-To-Next-Treatment; OS, Overall Survival;

uMRD, undetectable Minimal Residual Disease (<10⁻⁴).

Key Experimental Protocols from the CLL14 Trial

For reproducibility and clarity, here are the methodologies for key assessments in the CLL14 trial.

1. Trial Design [1] [4]

Study Type: Multicenter, open-label, randomized, phase 3 trial.

Patient Population: 432 patients with previously untreated CLL and coexisting conditions
(Cumulative Illness Rating Scale [CIRS] >6 or creatinine clearance [CrCl] <70 mL/min).

Randomization: 1:1, stratified by Binet stage and geographical region.
Treatment Regimens:

Ven-Obi: IV Obinutuzumab for six 28-day cycles + oral Venetoclax (5-week ramp-up to
400 mg daily) for twelve cycles.

Clb-Obi: IV Obinutuzumab for six 28-day cycles + oral Chlorambucil (0.5 mg/kg on days
1 & 15) for twelve cycles.

2. Primary Endpoint Assessment [1] [2]
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Progression-Free Survival (PFS): Defined as the time from randomization to the first

occurrence of disease progression or death from any cause. PFS was investigator-assessed,
a key detail for interpreting the results.

3. Minimal Residual Disease (MRD) Measurement [2]

Methodology: MRD was assessed in peripheral blood and bone marrow using Allele-Specific
Oligonucleotide Polymerase Chain Reaction (ASO-PCR).
Sensitivity Threshold: Undetectable MRD (uMRD) was defined as less than one CLL cell per
10,000 leukocytes (<10⁻⁴).

4. Transcriptomic Profiling (Exploratory Analysis) [2]

Methodology: RNA sequencing was performed on CD19-enriched blood cells from patients.
Purpose: To investigate gene expression profiles associated with MRD status and treatment

response at the end of therapy.

Mechanisms of Action and Resistance

The superior efficacy of Ven-Obi stems from its complementary mechanisms of action, though resistance can

develop through specific biological adaptations.
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Mechanisms of Action for Ven-Obi Combination
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Venetoclax is a BH3-mimetic that selectively inhibits the BCL-2 protein, a key guardian of cancer cell

survival. By binding to BCL-2, it displaces pro-apoptotic proteins, leading to the activation of BAX and
BAK, which trigger mitochondrial outer membrane permeabilization (MOMP) and programmed cell

death (apoptosis) [5].
Obinutuzumab is a type II, glycoengineered anti-CD20 monoclonal antibody. It targets CD20 on B-

cells and induces cell death through three primary mechanisms: Direct Cell Death (independent of
apoptosis), Antibody-Dependent Cellular Cytotoxicity (ADCC), and Complement-Dependent

Cytotoxicity (CDC) [6] [7]. Its engineered structure enhances immune effector cell engagement.
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Proposed Mechanisms of Resistance to Ven-Obi

Upregulation of Alternative Survival Proteins: Resistance to venetoclax is frequently associated
with increased expression of other anti-apoptotic BCL-2 family proteins, particularly MCL-1 and BCL-
XL, which can compensate for BCL-2 inhibition and maintain cell survival [5].
Transcriptomic Adaptations: Transcriptional profiling in the CLL14 study revealed that patients with

detectable MRD after Ven-Obi treatment had increased expression of the multi-drug resistance gene
ABCB1 (MDR1) and enrichment of inflammatory response pathways, suggesting additional non-BCL-

2 survival mechanisms [2].
Survival Signal from Microenvironment: Studies show that venetoclax treatment itself can trigger

a rapid adaptive response, increasing the bioavailability of the B-cell survival cytokine BAFF, which in
turn drives the upregulation of MCL-1 and BCL-XL in surviving cells [8].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 7 Tech Support

https://www.smolecule.com/products/s548193?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5478500/
https://www.gazyva-hcp.com/cll/moa/proposed-moa.html
https://dctd.cancer.gov/drug-discovery-development/reagents-materials/formulary/about/agents/obinutuzumab
https://www.smolecule.com/products/s548193?utm_src=pdf-body-img
https://www.smolecule.com/products/s548193?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5478500/
https://www.nature.com/articles/s41467-023-37648-w
https://www.smolecule.com/products/s548193?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S0006497124108270
https://www.smolecule.com/products/s548193?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Safety Profile Comparison

The safety profile differs between the regimens, which is an important consideration for treatment selection.

Safety Parameter Venetoclax + Obinutuzumab
Chlorambucil +
Obinutuzumab

Most Common
Grade 3-4 Adverse
Event

Neutropenia (53%-60%) [1] [4] Neutropenia (48%) [1]

Serious Adverse
Events

54% [1] 44% [1]

Treatment-Related
Deaths

1/212 (0.5%, Sepsis) [1] 2/214 (1%, Septic
shock, carcinoma) [1]

Key Unique Risk Tumor Lysis Syndrome (TLS), requiring careful risk
assessment, prophylaxis, and monitoring during the

venetoclax dose ramp-up phase [4].

Lower risk of TLS.

Conclusion for Practitioners

The long-term CLL14 data solidifies fixed-duration Ven-Obi as a standard-of-care for frontline CLL,

offering superior PFS and deeper responses compared to Clb-Obi. Key clinical implications include:

Sustained Efficacy: The PFS benefit is durable, with a significant proportion of patients remaining in

remission years after completing the fixed 12-month course of therapy [3] [2].
High-Risk CLL: Ven-Obi is effective in patients with high-risk genomic features like del(17p)/TP53

mutation, though their outcomes remain inferior to those without these mutations [2].
MRD as a Surrogate: Achieving uMRD is a powerful surrogate for longer PFS, and transcriptomic

analysis of MRD-positive cells provides insights into mechanisms of resistance, guiding future
combination strategies [5] [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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